molecular formula C26H34O10 B1200882 Limonoic acid

Limonoic acid

Cat. No. B1200882
M. Wt: 506.5 g/mol
InChI Key: WOJQWDNWUNSRTA-MSGMIQHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Limonoic acid is a limonoid, a dicarboxylic acid, a member of furans and an epoxide. It is a conjugate acid of a limonoate(2-).

Scientific Research Applications

Bioactivity and Biomedical Prospects

Limonoids, including limonoic acid, are secondary metabolites predominantly found in citrus fruits. Historically, their bitter character impacted the quality of citrus fruits and juices. However, research has shown their potential in improving human health due to their anticancer, cholesterol-lowering, and antiviral properties. This has shifted the focus of limonoid research from addressing their bitterness in citrus products to exploring their potential health benefits (Manners, 2007).

Protolimonoid Biosynthesis

Limonoids like limonoic acid are natural products from the Meliaceae and Rutaceae families. They are known for their insecticidal activity and potential pharmaceutical properties. Research has identified key enzymes responsible for the biosynthesis of protolimonoids, which are precursors to limonoids. This understanding paves the way for metabolic engineering to produce high-value limonoids for pharmaceutical use and enhance insect resistance in crops (Hodgson et al., 2019).

Potential Health Benefits

Limonoids, including limonoic acid, exhibit a wide range of biological properties such as anticancer, antibacterial, antifungal, antimalarial, and antiviral activities. Recent developments suggest these compounds are promising candidates for cancer chemoprevention and therapy, indicating potential medicinal and nutraceutical uses (Tundis, Loizzo, & Menichini, 2014).

Biological Activities

Limonoids are distinctive metabolites in the Rutales plant order, known for their insect antifeedant, growth regulating properties, and various medicinal effects in animals and humans. This includes antifungal, bactericidal, and antiviral activity. Understanding their structure has been key to relating these activities to the evolution of limonoids (Champagne et al., 1992).

Interference with Bacterial Signaling

Certain citrus limonoids, including isolimonic acid and ichangin, have demonstrated significant inhibition of autoinducer-mediated cell-cell signaling and biofilm formation in bacteria like Vibrio harveyi. This suggests their potential role in modulating bacterial cell-cell signaling and could have implications for antibacterial strategies (Vikram et al., 2011).

Cancer Chemoprevention

Citrus limonoids, including limonoic acid, have shown substantial anticancer activity. They have been identified as free of toxic effects in animal models, making them potential candidates for use against human cancer in natural fruits, fortified citrus products, or in purified forms (Ejaz, Ejaz, Matsuda, & Lim, 2006).

Biochemical and Biological Functions

Limonoids, including limonoic acid, play a significant role in fruit quality and possibly human health. Research on the creation of transgenic citrus trees that produce fruits free of limonoid bitterness is in progress. Limonoids have also been shown to induce enzyme activity that may contribute to health benefits (Hasegawa & Miyake, 1996).

properties

Product Name

Limonoic acid

Molecular Formula

C26H34O10

Molecular Weight

506.5 g/mol

IUPAC Name

(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxymethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylic acid

InChI

InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1

InChI Key

WOJQWDNWUNSRTA-MSGMIQHVSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)O)(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)O)CO)C)[C@H](C5=COC=C5)O

SMILES

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Limonoic acid
Reactant of Route 2
Reactant of Route 2
Limonoic acid
Reactant of Route 3
Limonoic acid
Reactant of Route 4
Limonoic acid
Reactant of Route 5
Limonoic acid
Reactant of Route 6
Limonoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.